2-Chloro-5-(3-iodobenzoyl)pyridine
Overview
Description
2-Chloro-5-(3-iodobenzoyl)pyridine is an organic compound with the molecular formula C12H7ClINO It is a derivative of pyridine, substituted with a chloro group at the second position and an iodinated benzoyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-iodobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3-iodobenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-iodobenzoyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Reduction Products: Alcohol derivatives of the original compound.
Scientific Research Applications
2-Chloro-5-(3-iodobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-iodobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodopyridine: Similar structure but lacks the benzoyl group.
3-Iodo-2-chlorobenzoyl chloride: Similar functional groups but different core structure.
5-Chloro-2-iodopyridine: Similar halogen substitution pattern but different positions.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-iodophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClINO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRQKYJUDUJCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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